Cas no 1261893-46-2 (5-(3-Chloro-4-methylphenyl)-2-methylphenol)
5-(3-Chloro-4-methylphenyl)-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18313278
- DTXSID00683857
- 5-(3-Chloro-4-methylphenyl)-2-methylphenol, 95%
- 1261893-46-2
- 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol
- 5-(3-CHLORO-4-METHYLPHENYL)-2-METHYLPHENOL
- 5-(3-Chloro-4-methylphenyl)-2-methylphenol
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- MDL: MFCD18313278
- Inchi: 1S/C14H13ClO/c1-9-3-5-11(7-13(9)15)12-6-4-10(2)14(16)8-12/h3-8,16H,1-2H3
- InChI Key: FKKIIZUALFPMDO-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)C1C=CC(C)=C(C=1)O
Computed Properties
- Exact Mass: 232.0654927Da
- Monoisotopic Mass: 232.0654927Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.2Ų
5-(3-Chloro-4-methylphenyl)-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319290-5 g |
5-(3-Chloro-4-methylphenyl)-2-methylphenol, 95%; . |
1261893-46-2 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB319290-5g |
5-(3-Chloro-4-methylphenyl)-2-methylphenol, 95%; . |
1261893-46-2 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(3-Chloro-4-methylphenyl)-2-methylphenol Suppliers
5-(3-Chloro-4-methylphenyl)-2-methylphenol Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-(3-Chloro-4-methylphenyl)-2-methylphenol
Introduction to Compound with CAS No. 1261893-46-2 and Product Name: 5-(3-Chloro-4-methylphenyl)-2-methylphenol
The compound with the CAS number 1261893-46-2 and the product name 5-(3-Chloro-4-methylphenyl)-2-methylphenol represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique aromatic structure, has garnered attention due to its potential applications in drug discovery and molecular medicine. The presence of both chloro and methyl substituents on the aromatic ring imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications.
In recent years, the exploration of 5-(3-Chloro-4-methylphenyl)-2-methylphenol has been closely linked to advancements in medicinal chemistry, particularly in the design of novel therapeutic agents. The compound's structural features suggest its utility as an intermediate in the synthesis of more complex molecules, including kinase inhibitors and anti-inflammatory agents. The chloro group, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks prevalent in many bioactive molecules.
Recent studies have highlighted the compound's role in developing small-molecule probes for biological assays. The aromatic system of 5-(3-Chloro-4-methylphenyl)-2-methylphenol allows for easy derivatization, enabling researchers to fine-tune properties such as solubility, lipophilicity, and binding affinity. This flexibility has been exploited in high-throughput screening campaigns to identify lead compounds for treating neurological disorders. The phenolic hydroxyl group also offers opportunities for hydrogen bonding interactions, which are crucial for optimizing binding to biological targets like protein kinases and transcription factors.
The synthesis of 5-(3-Chloro-4-methylphenyl)-2-methylphenol involves multi-step organic transformations that showcase modern synthetic methodologies. For instance, a common synthetic route begins with the Friedel-Crafts alkylation of chlorobenzene derivatives followed by selective chlorination and methylation to introduce the desired substituents at specific positions. Catalytic processes, often employing transition metals like palladium or copper, play a key role in achieving regioselectivity and high yields. These advances in synthetic chemistry have not only simplified the preparation of the compound but also paved the way for scalable production suitable for industrial applications.
From a computational chemistry perspective, 5-(3-Chloro-4-methylphenyl)-2-methylphenol has been extensively studied using density functional theory (DFT) and molecular dynamics simulations. These computational approaches have provided insights into its electronic structure, hydrogen bonding capabilities, and potential interactions with biological macromolecules. Such data is invaluable for rational drug design, allowing chemists to predict binding modes and optimize lead compounds before experimental validation. The integration of computational tools with experimental techniques has become a cornerstone of modern medicinal chemistry research.
The pharmacological potential of 5-(3-Chloro-4-methylphenyl)-2-methylphenol has been explored through various preclinical studies. Initial investigations have suggested that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in cancer progression. The chloro and methyl groups modulate the compound's interactions with the active sites of these enzymes, potentially leading to improved therapeutic efficacy. Additionally, the phenolic moiety has shown promise in scavenging reactive oxygen species (ROS), which is relevant in developing antioxidants and neuroprotective agents.
In conclusion, 5-(3-Chloro-4-methylphenyl)-2-methylphenol, with its CAS number 1261893-46-2, represents a compelling example of how structural features can be leveraged to develop novel pharmaceuticals. Its unique aromatic framework offers numerous opportunities for chemical modification, making it a valuable intermediate in drug discovery programs. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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